molecular formula C23H21NO B5184554 2,3-diphenyl-N-(2-phenylethyl)acrylamide

2,3-diphenyl-N-(2-phenylethyl)acrylamide

Cat. No. B5184554
M. Wt: 327.4 g/mol
InChI Key: MMIVCKNQIPBTIR-RELWKKBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-diphenyl-N-(2-phenylethyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2,3-diphenyl-N-(2-phenylethyl)acrylamide is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2,3-diphenyl-N-(2-phenylethyl)acrylamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-diphenyl-N-(2-phenylethyl)acrylamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent biological activities at low concentrations. However, one of the main limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2,3-diphenyl-N-(2-phenylethyl)acrylamide. One area of interest is the development of more efficient synthesis methods that can yield higher purity products with better yields. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of COX-2 and LOX enzymes. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases such as cancer and inflammation.
In conclusion, 2,3-diphenyl-N-(2-phenylethyl)acrylamide is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities and has been found to possess potent antifungal and antibacterial activities. Further studies are needed to explore its potential applications in the treatment of various diseases and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2,3-diphenyl-N-(2-phenylethyl)acrylamide can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2,3-diphenylacrylonitrile with 2-phenylethylamine in the presence of a catalyst such as palladium on carbon. This method yields a high purity product with good yields.

Scientific Research Applications

2,3-diphenyl-N-(2-phenylethyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and antitumor properties. It has also been found to possess potent antifungal and antibacterial activities.

properties

IUPAC Name

(E)-2,3-diphenyl-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c25-23(24-17-16-19-10-4-1-5-11-19)22(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-15,18H,16-17H2,(H,24,25)/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIVCKNQIPBTIR-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2,3-diphenyl-N-(2-phenylethyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.